6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide
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Overview
Description
6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide typically involves multi-step organic synthesis. The process begins with the preparation of the nicotinamide core, followed by the introduction of the piperidine ring and subsequent functionalization with the oxadiazole and pyridine moieties. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and organometallic reagents under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated analogs.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.
Piperidine derivatives: Molecules featuring the piperidine ring with various functional groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Uniqueness
6-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-5-6-15(12-22-13)19(27)24-16-7-10-26(11-8-16)18-17(4-3-9-21-18)20-23-14(2)25-28-20/h3-6,9,12,16H,7-8,10-11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVRAWPJZBPBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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